molecular formula C17H19N5O2 B12244848 6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12244848
M. Wt: 325.4 g/mol
InChI Key: UZNZETKSJXHJLT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo-pyrazine moiety, makes it a subject of interest in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected individuals. The compound may also interact with other molecular pathways, contributing to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar compounds to 6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives and triazolo-pyrazine compounds. These compounds share structural similarities but differ in their biological activities and therapeutic potential . For example:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

6,7-dimethoxy-2-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H19N5O2/c1-11-19-20-17-16(18-5-7-22(11)17)21-6-4-12-8-14(23-2)15(24-3)9-13(12)10-21/h5,7-9H,4,6,10H2,1-3H3

InChI Key

UZNZETKSJXHJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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